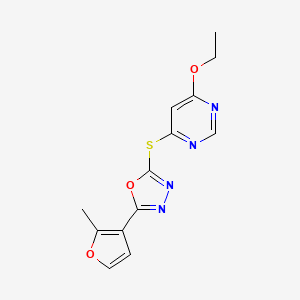![molecular formula C15H11F3N4O2 B7633179 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide is not fully understood. It is believed to work by inhibiting certain enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. It may also work by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects in vitro, protecting neurons from oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide in lab experiments is its potential as an anticancer agent. It has been shown to be effective against certain cancer cell lines, making it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide. One direction is to further study its potential as an anticancer agent, including its effectiveness against different types of cancer and its potential use in combination with other anticancer drugs. Another direction is to investigate its neuroprotective effects in vivo, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide involves several steps. One of the key steps is the reaction between 2-amino-5-(trifluoromethyl)benzoic acid and furan-2-carbaldehyde to form 2-(furan-2-yl)-5-(trifluoromethyl)benzamide. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide has potential applications in scientific research. It has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It also has potential applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Eigenschaften
IUPAC Name |
2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-8-3-4-9(17)13(18)12(8)15(23)19-6-5-11-20-14(22-21-11)10-2-1-7-24-10/h1-4,7H,5-6H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMHFSCVSCBJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CCNC(=O)C3=C(C=CC(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)

![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)

![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)